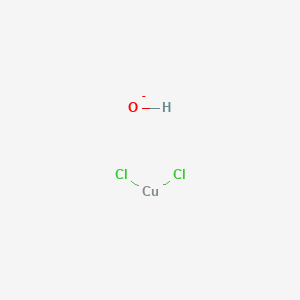
Dichlorocopper;hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorocopper;hydroxide is a chemical compound that consists of copper, chlorine, and hydroxide ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
Dichlorocopper;hydroxide can be synthesized through various methods. One common method involves the reaction of copper(II) chloride with sodium hydroxide. The reaction typically takes place in an aqueous solution, where copper(II) chloride reacts with sodium hydroxide to form this compound and sodium chloride as a byproduct. The reaction can be represented as follows:
CuCl2+2NaOH→Cu(OH)Cl2+2NaCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of sodium hydroxide to a solution of copper(II) chloride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound.
化学反应分析
Types of Reactions
Dichlorocopper;hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to form copper metal and hydrochloric acid.
Substitution: It can undergo substitution reactions with other halides to form different copper halide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used, often at high temperatures.
Substitution: Halide salts like sodium bromide or potassium iodide are used in aqueous solutions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and chlorine gas (Cl₂).
Reduction: Copper metal (Cu) and hydrochloric acid (HCl).
Substitution: Copper halides such as copper(II) bromide (CuBr₂) or copper(II) iodide (CuI₂).
科学研究应用
Dichlorocopper;hydroxide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
作用机制
The mechanism by which dichlorocopper;hydroxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes. The compound’s reactivity with proteins and enzymes can result in the inhibition of microbial growth, making it a potential antimicrobial agent.
相似化合物的比较
Similar Compounds
Copper(II) chloride (CuCl₂): Similar in composition but lacks the hydroxide ion.
Copper(II) hydroxide (Cu(OH)₂): Contains hydroxide ions but lacks chloride ions.
Copper(II) oxide (CuO): An oxidized form of copper without chloride or hydroxide ions.
Uniqueness
Dichlorocopper;hydroxide is unique due to its combination of copper, chloride, and hydroxide ions, which gives it distinct chemical properties and reactivity
属性
CAS 编号 |
51198-11-9 |
|---|---|
分子式 |
Cl2CuHO- |
分子量 |
151.46 g/mol |
IUPAC 名称 |
dichlorocopper;hydroxide |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-3 |
InChI 键 |
VWYGTDAUKWEPCZ-UHFFFAOYSA-K |
规范 SMILES |
[OH-].Cl[Cu]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


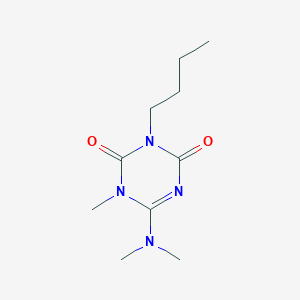
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
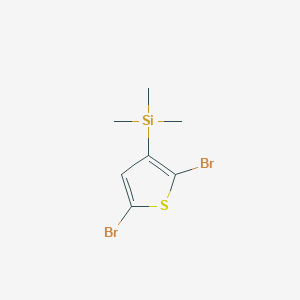
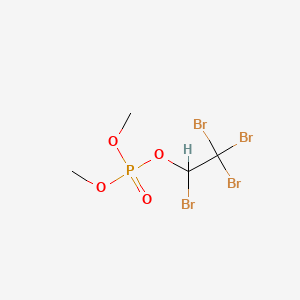
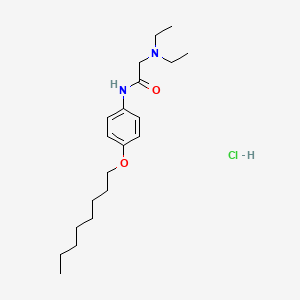
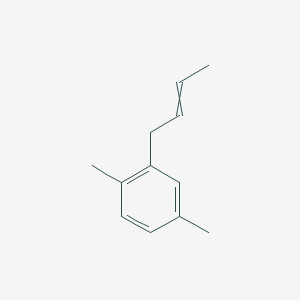
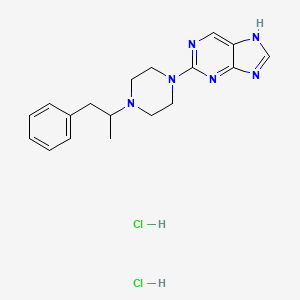
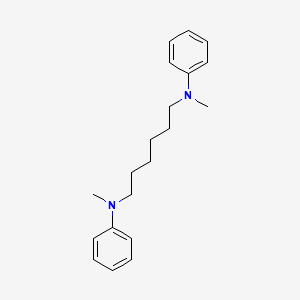


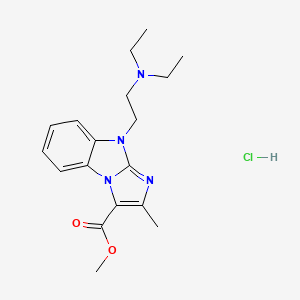
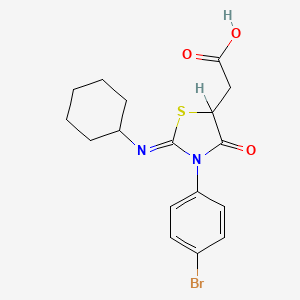

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
